molecular formula C17H20N2O3S B2414199 2-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(thiophen-2-ylmethyl)isonicotinamide CAS No. 2034449-90-4

2-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(thiophen-2-ylmethyl)isonicotinamide

Cat. No.: B2414199
CAS No.: 2034449-90-4
M. Wt: 332.42
InChI Key: HZJDPKPAQVXMDV-UHFFFAOYSA-N
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Description

2-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(thiophen-2-ylmethyl)isonicotinamide is a synthetic organic compound that belongs to the class of isonicotinamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(thiophen-2-ylmethyl)isonicotinamide typically involves multiple steps:

    Formation of the tetrahydro-2H-pyran-4-ylmethanol: This can be achieved through the reduction of the corresponding pyran-4-carboxylic acid.

    Etherification: The tetrahydro-2H-pyran-4-ylmethanol is then reacted with an appropriate halide to form the methoxy derivative.

    Amidation: The methoxy derivative is then reacted with isonicotinic acid chloride in the presence of a base to form the isonicotinamide.

    Thienylmethylation: Finally, the isonicotinamide is reacted with thiophen-2-ylmethyl chloride to yield the target compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could occur at the isonicotinamide moiety.

    Substitution: The methoxy group and the thiophen-2-ylmethyl group could be involved in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic reagents depending on the specific substitution reaction.

Major Products Formed

The major products would depend on the specific reactions and conditions used. For example, oxidation of the thiophene ring could yield sulfoxides or sulfones.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the synthesis of materials or as a catalyst.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, isonicotinamides can interact with enzymes or receptors, modulating their activity. The tetrahydro-2H-pyran-4-yl and thiophen-2-ylmethyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Isonicotinamide: The parent compound, known for its biological activity.

    Thiophen-2-ylmethyl derivatives: Compounds with similar thiophene moieties.

    Tetrahydro-2H-pyran derivatives: Compounds with similar tetrahydropyran rings.

Uniqueness

2-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(thiophen-2-ylmethyl)isonicotinamide is unique due to the combination of these three functional groups, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

2-(oxan-4-ylmethoxy)-N-(thiophen-2-ylmethyl)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c20-17(19-11-15-2-1-9-23-15)14-3-6-18-16(10-14)22-12-13-4-7-21-8-5-13/h1-3,6,9-10,13H,4-5,7-8,11-12H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJDPKPAQVXMDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=CC(=C2)C(=O)NCC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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